REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[CH:17][C:12]2[CH2:13][O:14][B:15]([OH:16])[C:11]=2[CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[OH:8][C:9]1[CH:18]=[CH:17][C:12]2[CH2:13][O:14][B:15]([OH:16])[C:11]=2[CH:10]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by recrystallization
|
Type
|
CUSTOM
|
Details
|
to give H181 (1.98 mg, 98% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(COB2O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |